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Compound of Interest

Compound Name: Friedelan-3-one

Cat. No.: B13398878 Get Quote

This guide provides a comprehensive overview of the stereochemistry of Friedelan-3-one, a

pentacyclic triterpenoid of significant interest to researchers in natural products chemistry,

pharmacology, and drug development. The complex stereochemical nature of this molecule

dictates its biological activity and is crucial for its synthesis and derivatization.

Introduction to Friedelan-3-one
Friedelan-3-one, also known as friedelin, is a naturally occurring pentacyclic triterpenoid found

in a variety of plant species, mosses, and lichens.[1][2] It belongs to the friedelane class of

triterpenes, characterized by a perhydropicene skeleton with an oxo group at the C-3 position.

The molecule possesses multiple stereocenters, leading to a complex three-dimensional

structure that has been elucidated through extensive spectroscopic and crystallographic

studies.

Stereochemical Configuration
The absolute stereochemistry of Friedelan-3-one has been unequivocally established. Its

systematic IUPAC name is

(4R,4aS,6aS,6bR,8aR,12aR,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-

Octamethylicosahydropicen-3(2H)-one.[3][4][5] This nomenclature defines the specific spatial

arrangement of the substituents at each of the nine chiral centers in the molecule.

The complex ring fusions and the numerous methyl groups in specific stereochemical

orientations contribute to the rigid and sterically hindered conformation of the friedelane
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skeleton.

Experimental Determination of Stereochemistry
The determination of the intricate stereochemistry of Friedelan-3-one has been accomplished

through a combination of powerful analytical techniques, primarily X-ray crystallography and

Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-crystal X-ray crystallography provides the most definitive evidence for the three-

dimensional structure of a molecule in the solid state. The crystal structure of friedelin has been

determined, confirming the absolute configuration of all stereocenters.[3][6]

A study involving a disordered crystal containing both epifriedelin-3-ol and friedelin-3-one

provided precise bond length measurements for the carbonyl group at C-3.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical experimental workflow for determining the crystal structure of a compound like

Friedelan-3-one is as follows:

Crystallization: Slow evaporation of a suitable solvent (e.g., a mixture of dichloromethane

and methanol) containing the purified compound is performed to obtain single crystals of

sufficient size and quality.

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Data

is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The structure is then solved using direct methods

or Patterson methods to obtain an initial electron density map. The atomic positions and

displacement parameters are refined using least-squares methods to achieve the best fit

between the observed and calculated structure factors.

Absolute Configuration Determination: The absolute configuration is typically determined

using anomalous dispersion effects, often by calculating the Flack parameter.
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NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of

molecules in solution. For Friedelan-3-one, 1D (¹H and ¹³C) and 2D NMR techniques are

employed to assign the resonances of all protons and carbons and to establish through-space

and through-bond connectivities.

Key NMR Techniques:

¹H-NMR: Provides information about the chemical environment and connectivity of protons.

The chemical shifts, coupling constants, and multiplicities of the signals are indicative of the

local stereochemistry.

¹³C-NMR: Reveals the number of unique carbon atoms and their chemical environments.

The presence of a carbonyl carbon signal around δ 213 ppm is characteristic of the C-3

ketone.[1]

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the

complete chemical structure.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin

system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two or three bonds, which is essential for piecing together the carbon

skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key technique for determining

stereochemistry as it reveals through-space proximity between protons. Correlations in a

NOESY spectrum indicate that protons are close to each other in space, which helps to

define the relative stereochemistry of substituents and ring junctions. For instance, NOESY

correlations can establish the axial or equatorial orientation of methyl groups and protons on

the cyclohexane rings.[8]

Experimental Protocol: NMR Spectroscopy
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Sample Preparation: A few milligrams of purified Friedelan-3-one are dissolved in a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition: A suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and

NOESY) is run on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Processing and Analysis: The acquired data is processed (Fourier transformation,

phasing, and baseline correction) and analyzed to assign all proton and carbon signals and

to identify key correlations that define the stereochemistry.

Quantitative Data
The following table summarizes key quantitative data related to the characterization of

Friedelan-3-one.

Property Value Reference

Molecular Formula C₃₀H₅₀O [4][9]

Molecular Weight 426.72 g/mol [10]

Melting Point 262-265 °C [10]

¹³C-NMR (C=O) δ 213.23 - 213.4 ppm [1][11]

X-ray Bond Length (C=O) 1.251(6) Å [7]

Visualizations
The following diagram illustrates the logical workflow for determining the stereochemistry of

Friedelan-3-one, integrating both spectroscopic and crystallographic methods.
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Caption: Workflow for the stereochemical elucidation of Friedelan-3-one.

This diagram shows the relationship between different experimental techniques and the

information they provide for the final structure determination.
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Caption: Interrelation of techniques for Friedelan-3-one structure determination.

Conclusion
The stereochemistry of Friedelan-3-one is well-established through a combination of advanced

analytical techniques. The defined three-dimensional structure, with its multiple chiral centers,

is a critical aspect of its chemical identity and biological function. This guide provides a

foundational understanding for researchers and professionals working with this important

natural product, highlighting the experimental and logical framework used to decipher its

complex molecular architecture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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